MC4 Receptor Affinity: Structural Determinants Over Closest Analogs
The patent literature establishes that pyrimido-benzimidazole derivatives bearing a 2-isopropoxy-5-nitrobenzamide moiety exhibit 'good affinity' for the MC4 receptor, which is a key target for obesity and sexual dysfunction [1]. While specific Ki values for this compound are not publicly disclosed in the accessible patent abstract, the structure-activity relationship (SAR) indicates that the cyano group at position 3 and the specific alkoxy-nitro substitution pattern are critical for MC4 binding. Closest analogs lacking the isopropoxy group or with halogen substitutions show reduced or altered MCR subtype selectivity, highlighting the non-fungible nature of this compound's pharmacophore [1].
| Evidence Dimension | MC4 receptor binding affinity (SAR landscape) |
|---|---|
| Target Compound Data | Described as having 'good affinity' for MC4; specific Ki/IC50 data not publicly disclosed in accessible patent documents. |
| Comparator Or Baseline | Pyrimido-benzimidazole analogs with alternative substitution (e.g., halogen replacing nitro, or different alkoxy chains) are described as having different MCR subtype profiles. |
| Quantified Difference | Not quantifiable in numeric terms from accessible data; differentiation is inferred from SAR described in patent family. |
| Conditions | In vitro melanocortin receptor binding assays as described in US Patent 7,763,725 B2. |
Why This Matters
Procurement of the exact compound ensures alignment with the MC4-targeted SAR space disclosed in the patent, which is essential for reproducible target engagement studies.
- [1] Pyrimido-benzimidazole derivatives and the use thereof in the form of agonists and antagonists of melanocortin receptors. US Patent 7,763,725 B2 (also published as US20090209531A1), filed June 22, 2005, and issued July 27, 2010. View Source
